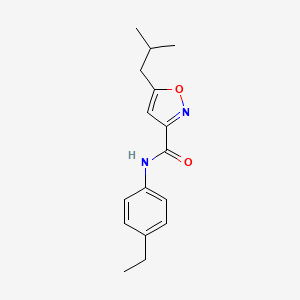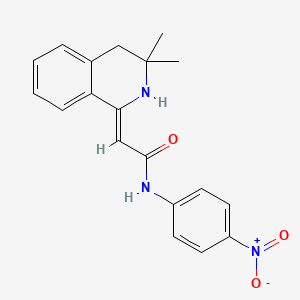
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog, derived from the natural compound curcumin, which is found in turmeric. EF24 has been shown to have anti-inflammatory, antioxidant, and anticancer effects.
作用機序
Target of Action
CCG-12732, also known as (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . The compound also targets myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .
Mode of Action
CCG-12732 inhibits the RhoA transcriptional signaling pathway by acting downstream of Rho . It blocks serum response factor (SRF)-driven transcription stimulated by various proteins involved in the RhoA pathway . The compound also inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
The RhoA pathway and the SRF transcriptional program are the primary biochemical pathways affected by CCG-12732 . These pathways play a significant role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting these pathways, CCG-12732 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
The compound’s ability to inhibit the rhoa pathway and mrtf-a suggests that it can effectively penetrate cells to exert its effects
Result of Action
CCG-12732 has been shown to have inhibitory effects on cellular events triggered by MRTF-A activation, including SRF-mediated gene expression and cell migration . It also inhibits the growth of certain cancer cell lines and stimulates apoptosis in metastasis-prone cell lines . Furthermore, CCG-12732 has been shown to modulate mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
実験室実験の利点と制限
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
将来の方向性
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research on this compound include:
1. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Studying the potential of this compound as a chemopreventive agent for various types of cancer.
3. Exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating the potential of this compound as a therapeutic agent for inflammatory bowel disease (IBD) and other inflammatory conditions.
5. Studying the potential of this compound as a radioprotective agent for cancer patients undergoing radiation therapy.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown promising results in various preclinical studies. This compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential therapeutic applications in various diseases. Further research is needed to explore the full potential of this compound as a therapeutic agent.
合成法
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde and furyl-3-acetone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. This compound has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
This compound has also been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. This compound has also been shown to inhibit the growth and proliferation of cancer cells by regulating cell cycle progression.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWMWZBLLSRRW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5907466.png)
![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)

![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)
![N'-[1-(4-bromophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B5907506.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
